4,4-Dimethoxy-3-oxobutanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-3-oxobutanal typically involves the reaction of 3,3-dimethoxypropionaldehyde with an appropriate reagent under controlled conditions. One common method involves the use of sodium methylate in methanol, followed by the addition of a suitable oxidizing agent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-oxobutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Dimethoxy-3-oxobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-oxobutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition, while the methoxy groups can be involved in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropionaldehyde: A precursor in the synthesis of 4,4-Dimethoxy-3-oxobutanal.
4,4-Dimethoxy-2-butanone: Another name for this compound.
Acetoacetaldehyde dimethyl acetal: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of methoxy and ketone functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts.
Biological Activity
4,4-Dimethoxy-3-oxobutanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of α-dicarbonyl compounds, it has been studied for its interactions with various biological systems, including its effects on enzyme inhibition and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
This compound has the molecular formula C7H12O5 and features two methoxy groups attached to a butanal backbone with a ketone functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition properties of this compound. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The compound demonstrated lower inhibitory concentrations compared to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro assays revealed that the compound exhibits significant anti-cancer activity against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cell lines. The results suggest that it may induce apoptosis in these cells, making it a candidate for further development as an anti-cancer drug .
Study on COX Inhibition
In a comparative study, this compound was tested alongside traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings showed that this compound selectively inhibited COX-2 over COX-1, which is beneficial as COX-2 inhibition is associated with reduced side effects compared to non-selective COX inhibitors .
Anticancer Activity Assessment
A detailed assessment of the cytotoxicity of this compound was conducted using MTT assays on various cancer cell lines. The compound exhibited IC50 values significantly lower than those of established chemotherapeutics. For instance:
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A549 | 15 | Doxorubicin | 25 |
MCF-7 | 12 | Paclitaxel | 20 |
LoVo | 18 | Cisplatin | 30 |
These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in inflammation and cancer progression. The docking simulations suggested favorable binding affinities with active sites of COX enzymes and cancer-related targets, reinforcing the experimental findings regarding its biological activity .
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4,4-dimethoxy-3-oxobutanal |
InChI |
InChI=1S/C6H10O4/c1-9-6(10-2)5(8)3-4-7/h4,6H,3H2,1-2H3 |
InChI Key |
FKVHGIXTMJRJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC=O)OC |
Origin of Product |
United States |
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